N-Acetylchitooctaose

Plant immunity Chitin elicitor Receptor binding

N-Acetylchitooctaose is a homogeneous chitin oligosaccharide composed of eight N-acetyl-D-glucosamine (GlcNAc) residues linked via β-1,4-glycosidic bonds. It functions as a high-purity, single-degree-of-polymerization (DP8) elicitor that mimics fungal cell wall fragments to activate plant innate immunity.

Molecular Formula C72H117N9O41
Molecular Weight 1764.7 g/mol
CAS No. 150921-27-0
Cat. No. B129152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetylchitooctaose
CAS150921-27-0
Synonyms(GlcNAc)8
N-acetylchitooctaose
Molecular FormulaC72H117N9O41
Molecular Weight1764.7 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)NC(=O)C)OC5C(OC(C(C5O)NC(=O)C)OC6C(OC(C(C6O)NC(=O)C)OC7C(OC(C(C7O)NC(=O)C)OC(C(CO)O)C(C(CNCCC8=CC=C(C=C8)O)NC(=O)C)O)CO)CO)CO)CO)CO)CO)CO)O)O
InChIInChI=1S/C72H117N9O41/c1-24(90)74-34(15-73-14-13-32-9-11-33(98)12-10-32)50(100)59(35(99)16-82)116-67-44(76-26(3)92)53(103)61(37(18-84)110-67)118-69-46(78-28(5)94)55(105)63(39(20-86)112-69)120-71-48(80-30(7)96)57(107)65(41(22-88)114-71)122-72-49(81-31(8)97)58(108)64(42(23-89)115-72)121-70-47(79-29(6)95)56(106)62(40(21-87)113-70)119-68-45(77-27(4)93)54(104)60(38(19-85)111-68)117-66-43(75-25(2)91)52(102)51(101)36(17-83)109-66/h9-12,34-73,82-89,98-108H,13-23H2,1-8H3,(H,74,90)(H,75,91)(H,76,92)(H,77,93)(H,78,94)(H,79,95)(H,80,96)(H,81,97)
InChIKeyOVXKCXRAHKVFNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetylchitooctaose (CAS 150921-27-0) Procurement-Grade Profile: A Defined DP8 Chitin Elicitor for Plant Immunity Research


N-Acetylchitooctaose is a homogeneous chitin oligosaccharide composed of eight N-acetyl-D-glucosamine (GlcNAc) residues linked via β-1,4-glycosidic bonds. It functions as a high-purity, single-degree-of-polymerization (DP8) elicitor that mimics fungal cell wall fragments to activate plant innate immunity [1]. Unlike heterogeneous chitin oligosaccharide mixtures or shorter defined oligomers, DP8 provides a structurally precise tool for receptor-binding studies and structure–activity relationship (SAR) investigations [2].

Why N-Acetylchitooctaose Cannot Be Replaced by Generic Chitin Oligosaccharide Mixtures or Shorter Homologs


Chitin oligosaccharides exhibit pronounced size-dependent biological activity. N-acetylchitooligosaccharides with a degree of polymerization (DP) below 7 fail to induce phytoalexin biosynthesis in rice cells at low nanomolar concentrations, establishing a strict structural threshold for elicitor activity [1]. Even among the active longer-chain oligomers, N-acetylchitooctaose (DP8) demonstrates a distinct high-affinity binding site on rice plasma membranes with a Kd of 5.4 nM that is differentially engaged compared with N-acetylchitoheptaose (DP7); deacetylated chitooligosaccharides show no competitive binding [2]. Substituting with heterogeneous chitin hydrolysates, shorter N-acetylchitooligosaccharides, or chitosan-derived oligomers therefore results in a complete loss or unpredictable attenuation of the defined molecular responses required for reproducible plant immunity research.

Quantitative Differentiation Evidence for N-Acetylchitooctaose: Comparator-Anchored Performance Data


High-Affinity Binding to Rice Plasma Membrane Receptor (Kd = 5.4 nM) vs. N-Acetylchitoheptaose

N-Acetylchitooctaose binds to a single class of high-affinity sites on rice microsomal membranes with a Kd of 5.4 nM, determined by Scatchard analysis of 125I-labeled ligand saturation binding [1]. Unlabeled N-acetylchitoheptaose competitively inhibits this binding, confirming co-recognition by the same receptor system; however, deacetylated chitoheptaose shows no inhibition, demonstrating the dual requirement for chain length (DP ≥ 7) and N-acetylation [1]. The Kd of 5.4 nM is comparable to that of the hepta-β-glucoside elicitor receptor in soybean, placing DP8 among the highest-affinity carbohydrate elicitors known.

Plant immunity Chitin elicitor Receptor binding Ligand affinity

Size-Dependent Induction of Rice Phytoalexin Biosynthesis: DP ≥ 7 Threshold

N-Acetylchitooligosaccharides with DP ≥ 7, including N-acetylchitooctaose, induce the formation of momilactones A and B and oryzalexins A, B, and D in suspension-cultured rice cells at concentrations as low as 10⁻⁹ M [1]. Oligomers with DP < 3 are completely inactive; DP 3–6 shows markedly reduced or negligible activity at equivalent low concentrations. Deacetylated chitooligosaccharides of any length fail to elicit phytoalexin production. The maximal phytoalexin yield reaches 100–500 μg/g fresh weight of cultured cells, a concentration sufficient to inhibit germination and growth of the rice blast fungus Pyricularia oryzae [1].

Phytoalexin Momilactone Oryzalexin Elicitor activity Structure–activity relationship

Global Transcriptome Reprogramming: 259 Genes Differentially Regulated in Rice

Treatment of suspension-cultured rice cells with 1 μM N-acetylchitooctaose for 2 h resulted in differential expression of 259 expressed sequence tags (ESTs) out of 8,987 screened by cDNA microarray: 166 genes were significantly induced and 93 genes were repressed [1]. Among the responsive genes, 18 are involved in signal transduction, including five calcium-dependent protein kinases (CDPKs), three of which were identified as novel elicitor-responsive CDPKs [1]. This broad transcriptional reprogramming contrasts with the rapid but narrower transcriptional response reported for N-acetylchitoheptaose, which triggers transient activation of a smaller set of early-response genes (e.g., EL2, EL3) within 6 minutes [2].

Transcriptomics Microarray Defense signaling Calcium-dependent protein kinase Gene expression

Full Occupancy of Chitinase Substrate-Binding Cleft: Structural Basis for DP8-Specific Enzyme Interactions

Crystal structures of Serratia marcescens chitinase A mutants (D313A, E315Q) in complex with (NAG)₈ at 1.8–1.9 Å resolution reveal that the octasaccharide spans the entire substrate-binding cleft, occupying subsites −4 to +4 [1]. In contrast, co-crystal structures with hexa-N-acetylchitohexaose (NAG)₆ show that the hexamer occupies only a subset of subsites, leaving the distal subsites (−4, −3 or +3, +4) unoccupied [2]. This difference in subsite engagement has mechanistic implications: full cleft occupancy by the octamer facilitates processive hydrolysis and stabilizes the enzyme–substrate complex in a catalytically relevant conformation, making (NAG)₈ the preferred defined substrate for kinetic and inhibition studies of family 18 chitinases.

X-ray crystallography Chitinase Substrate recognition Processivity Enzyme mechanism

Potential NK Cell Immunoreceptor Engagement: Affinity for NKR-P1A (Qualitative)

N-Acetylchitooctaose has been reported to exhibit affinity for NKR-P1A (KLRB1), the major activating receptor on rat natural killer (NK) cells, and is being explored as a potential immunomodulatory agent for colon cancer and melanoma therapy [1]. However, quantitative binding parameters (Kd, IC₅₀, Bmax) are not available in the peer-reviewed primary literature, and no comparative binding data exist for other defined chitin oligosaccharides (e.g., DP6, DP7) at this receptor. This qualitative observation remains to be validated by rigorous biochemical and cellular assays.

Innate immunity Natural killer cells NKR-P1A Cancer immunotherapy Chitin receptor

Validated Application Scenarios for N-Acetylchitooctaose Based on Quantitative Differentiation Evidence


Radioligand Binding Assays for Chitin Elicitor Receptor Characterization

N-Acetylchitooctaose is the only chitin oligosaccharide for which a validated receptor binding affinity (Kd = 5.4 nM) has been established on rice plasma membranes [1]. Its 125I-labeled tyramine conjugate enables quantitative saturation and competition binding assays to characterize chitin elicitor receptors, including CEBiP and OsCERK1, in monocot and dicot plant species [1]. The defined DP8 structure eliminates the confounding effects of oligomer mixtures that plague receptor pharmacology studies using chitin hydrolysates.

Phytoalexin Induction Standard for Plant Defense Activation Screening

N-Acetylchitooctaose induces momilactone and oryzalexin phytoalexins at 10⁻⁹–10⁻⁶ M in rice suspension cells, with a maximal yield of 100–500 μg/g cells [1]. This reproducible elicitor response establishes DP8 as a positive control standard for screening libraries of putative plant defense activators, allowing direct normalization of compound potency against a defined elicitor with a known size–activity relationship [1].

Transcriptomic Benchmarking for Chitin-Responsive Gene Networks

The 259-gene transcriptional signature induced by N-acetylchitooctaose in rice cells provides a validated reference dataset for RNA-seq or microarray studies of chitin signaling [1]. Researchers can use this defined transcriptome profile to benchmark the activity of novel elicitors, assess the integrity of chitin signaling mutants, or validate the biological activity of newly synthesized N-acetylchitooligosaccharide analogs [1].

Defined Substrate for Family 18 Chitinase Crystallography and Kinetics

Crystal structures confirm that N-acetylchitooctaose (NAG)₈ occupies the full substrate-binding cleft (−4 to +4 subsites) of S. marcescens chitinase A, making it the preferred defined substrate for co-crystallization, steady-state kinetics, and processivity studies of family 18 chitinases [1]. Shorter oligomers such as (NAG)₆ fail to engage all subsites and may yield misleading kinetic parameters in inhibition assays [1].

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